![molecular formula C28H26Cl2N2O4 B1663363 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid CAS No. 821780-32-9](/img/structure/B1663363.png)
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid, also known as BPP-9, is a pyrazole derivative that has been extensively studied for its potential therapeutic properties. This compound belongs to a class of compounds called selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Synthesis of Heterocycles and Thiophenes : Research indicates that derivatives of 5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid can be involved in the synthesis of various heterocyclic compounds. For example, derivatives like 1,4-diphenyl-1,4-butanediones and 1-phenyl-1,4-pentanediones are reactants in producing thiophenes (Freeman, Kim, & Rodríguez, 1992).
Corrosion Inhibition : Certain derivatives, such as 3,5-bis(4-chlorophenyl)-4-amino-1,2,4-triazole, have been studied for their role in inhibiting corrosion of metals in acidic mediums. These derivatives demonstrate significant efficacy in protecting metals like mild steel from corrosion (Elbelghiti et al., 2016).
Liquid-Liquid Extraction of Metals : Research has explored the use of pyrazole derivatives in the liquid-liquid extraction of metals such as copper(II). These studies help in understanding how different chain lengths in bis(4-acylpyrazol-5-one) derivatives affect the extraction efficiency (Miyazaki et al., 1989).
Material Science and Catalysis
Polymer Synthesis and Properties : Some derivatives are used in synthesizing materials with specific properties. For instance, bis(pyrazole)zinc(II) benzoate complexes have been synthesized and evaluated for their role in the copolymerization of carbon dioxide and cyclohexene oxide (Lephoto et al., 2016).
Crystal Structure Analysis : The crystal structures of certain derivatives have been studied, providing insights into their molecular configurations and potential applications in material science (Centore, Ciajolo, & Tuzi, 1993).
Biomedical Research
Antineoplastic Agents : Research into the synthesis of bis(hydroxymethyl)-substituted heterocycles and their conversion to bis(methylcarbamate) derivatives provides insights into their potential application as antineoplastic agents (Anderson & Jones, 1984).
Peptide Synthesis : Studies show the use of polymer-supported benzylamides for solid-phase synthesis of C-terminal peptide amides, which are important in the development of pharmaceutical compounds (Albericio & Bárány, 2009).
Propriétés
Numéro CAS |
821780-32-9 |
|---|---|
Nom du produit |
5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
Formule moléculaire |
C28H26Cl2N2O4 |
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |
Clé InChI |
GUXZTURICDZRGO-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
SMILES canonique |
CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |
Synonymes |
5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



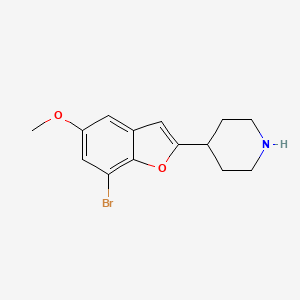
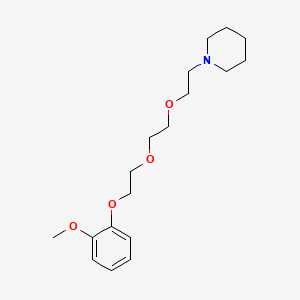


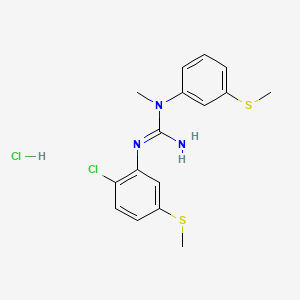

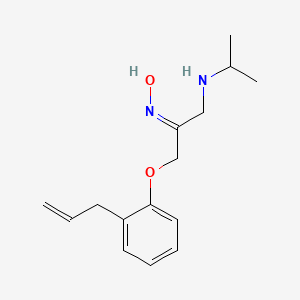
![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
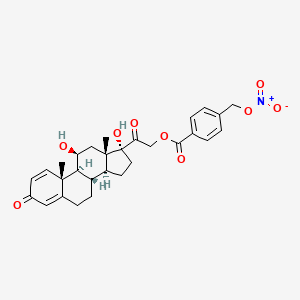

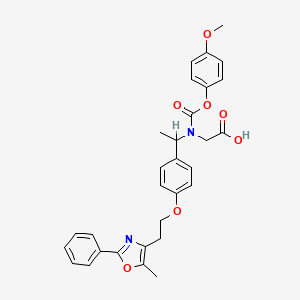
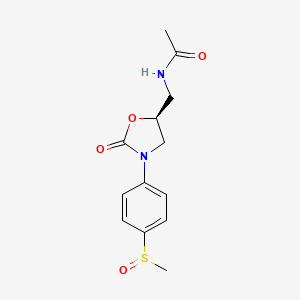
![8-Bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one](/img/structure/B1663302.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)